molecular formula C10H13BrO B3156952 4-Bromo-2,3,5-trimethylanisole CAS No. 84244-55-3

4-Bromo-2,3,5-trimethylanisole

Cat. No. B3156952
CAS RN: 84244-55-3
M. Wt: 229.11 g/mol
InChI Key: MCPVOGPEXPVXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2,3,5-trimethylanisole” is a molecular compound with the molecular formula C10H13BrO1. It is not intended for human or veterinary use and is used only for research1.



Synthesis Analysis

The synthesis of “4-Bromo-2,3,5-trimethylanisole” is not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-2-methylanisole”, can be prepared by the bromination of o-methylanisole (2-methylanisole)2. It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br3] and an activated aromatic compound2.



Molecular Structure Analysis

The molecular structure analysis of “4-Bromo-2,3,5-trimethylanisole” is not explicitly mentioned in the search results. However, similar compounds like “3-bromo-2-Hydroxypyridine” have been studied using both DFT and HF methods where the molecular structures of the title compound have been optimized3.



Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-3,5-dimethylanisole”, has been used in the synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-2-methylanisole”, has a molecular weight of 201.06, and it is a solid with a melting point of 66-69 °C2.


Scientific Research Applications

Metabolic Pathways and Toxicity Analysis

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied for its metabolic pathways and toxicity. In a study by Carmo et al. (2005), the metabolic pathways of 2C-B were analyzed using human and other species' hepatocytes. This research highlights the metabolic processes involving oxidative deamination and demethylation, leading to various metabolites, and notes significant interspecies differences in metabolism and toxicity (Carmo et al., 2005).

Cytochrome P450 Isoenzymes Study

Ewald and Maurer (2008) investigated the identification of cytochrome P450 (CYP) isoenzymes involved in the metabolism of 2,5-dimethoxyamphetamine derivatives, including 4-bromo-2,5-dimethoxyamphetamine (DOB). This study provides insights into the enzymatic processes involved in the metabolism of these compounds, which could be relevant for understanding the metabolism of related compounds like 4-Bromo-2,3,5-trimethylanisole (Ewald & Maurer, 2008).

Synthesis and Crystal Structure

Huang et al. (2017) synthesized novel compounds, including derivatives of 6-bromo-2-pyridinyl compounds, and analyzed their crystal structures and cytotoxicity. This research provides valuable information on the synthesis and structural analysis of bromo-substituted compounds, which is relevant for understanding the properties of 4-Bromo-2,3,5-trimethylanisole (Huang et al., 2017).

In Vivo Metabolism in Rats

Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. The study identified various metabolites in the urine of rats, indicating multiple metabolic pathways. This research is crucial for understanding the biotransformation of bromo-substituted compounds in living organisms (Kanamori et al., 2002).

Psychoactive Agent Analysis

Glennon et al. (1988) conducted a preliminary investigation of 4-Bromo-2,5-Dimethoxyphenethylamine as a potential drug of abuse. The study provides insights into the psychoactive properties of bromo-substituted phenethylamines, which could be extrapolated to understand the effects of similar compounds like 4-Bromo-2,3,5-trimethylanisole (Glennon et al., 1988).

Safety And Hazards

The safety and hazards of “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, similar compounds like “4-Bromoanisole” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin burns, eye damage, and respiratory irritation4.


Future Directions

The future directions of “4-Bromo-2,3,5-trimethylanisole” are not explicitly mentioned in the search results. However, a similar compound, “4-Bromo-3,5-dimethylanisole”, has been used in the synthesis of other compounds, indicating potential for further research and applications5.


Please note that the information provided is based on the closest available compounds and may not fully represent “4-Bromo-2,3,5-trimethylanisole”. For more accurate information, further research and laboratory analysis are recommended.


properties

IUPAC Name

4-bromo-1-methoxy-2,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPVOGPEXPVXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-1,3,4-trimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GJM Gruter, OS Akkerman… - The Journal of Organic …, 1994 - ACS Publications
The reactions of methyl-substituted anisóles with JV-bromosuccinimide in CCU are reported. In the absence of a catalyst and under irradiation, some of these substrates …
Number of citations: 94 pubs.acs.org

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